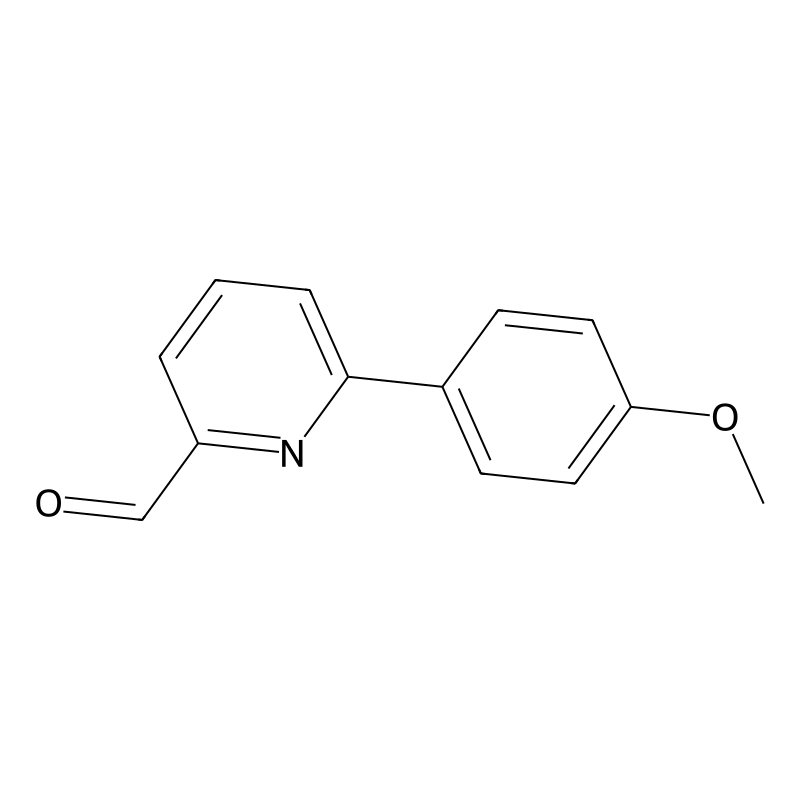6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antiproliferative Activity
Scientific Field: Medicinal Chemistry
Application Summary: This compound has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines.
Results or Outcomes: The most potent compounds displayed low micromolar GI50 values.
Fluorescence Properties
Scientific Field: Physical Chemistry
Application Summary: The compound has been found to have potent pH indicator properties, enabling both fluorescence intensity-based and ratiometric pH sensing.
Methods of Application: The fluorescence properties of the compound were investigated as part of a larger study on the properties of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
Results or Outcomes: 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was found to be the most potent pH indicator among the compounds studied.
Transfer Hydrogenation
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is an organic compound characterized by its heterocyclic aromatic structure. It has the molecular formula and a molecular weight of approximately 213.23 g/mol. The compound features a pyridine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position, which contributes to its reactivity and biological properties .
- Oxidation: It can be oxidized to form 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid.
- Reduction: The reduction process yields 6-(4-Methoxyphenyl)pyridine-2-methanol.
- Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be synthesized .
The aldehyde group in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde can also form Schiff bases with amines, which are stable complexes that may have significant biological implications.
Research indicates that 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde exhibits notable biological activities. It interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Its unique structure allows it to potentially act as a therapeutic agent in medicine, with ongoing studies exploring its pharmacological properties .
The synthesis of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde typically involves:
- Condensation Reactions: A common method is the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde.
- Suzuki-Miyaura Coupling Reaction: This method employs palladium catalysts and boron reagents to facilitate the coupling of the two components under specific conditions .
Industrial production may involve optimizing these reactions for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography.
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde finds applications across various fields:
- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
- Pharmaceutical Development: The compound is explored as a precursor for biologically active molecules and potential drugs.
- Material Science: It is used in developing advanced materials and chemical intermediates .
Studies on the interactions of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde with biomolecules reveal its potential to bind covalently to nucleophilic sites on proteins or enzymes. This binding can alter their functions, impacting cellular behavior and metabolic processes. The methoxyphenyl group enhances its binding affinity for specific biological targets, making it an interesting candidate for further research in drug development .
Several compounds share structural similarities with 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-(3-Methoxyphenyl)pyridine-2-carbaldehyde | C₁₃H₁₁NO₂ | Substituted at the 3-position instead of the 4-position |
| 5-(4-Methoxyphenyl)pyridine-2-carbaldehyde | C₁₃H₁₁NO₂ | Substituted at the 5-position, affecting reactivity |
| 6-(4-Chlorophenyl)pyridine-2-carbaldehyde | C₁₃H₉ClN O | Chlorine substitution alters electronic properties |
These compounds differ primarily in their substitution patterns on the pyridine ring, which can significantly influence their chemical reactivity and biological activity. The unique combination of the methoxy group and the aldehyde functionality in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde contributes to its distinct properties compared to these similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








